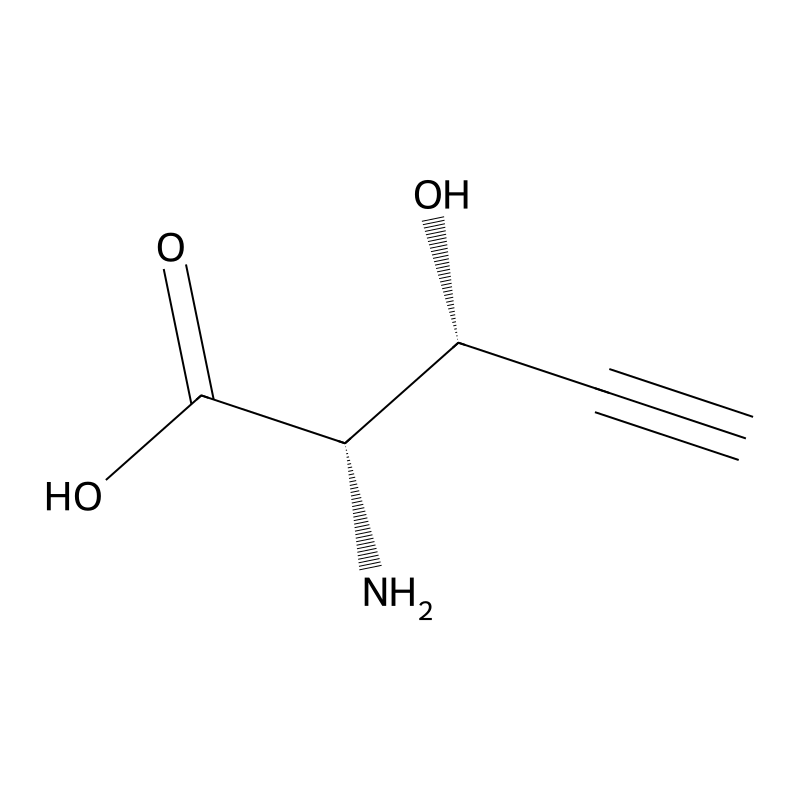

beta-Ethynylserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

beta-Ethynylserine (βES, CAS: 64918-85-0) is a non-proteinogenic amino acid and a bioorthogonal analog of L-threonine. Featuring a terminal alkyne group at the β-carbon, it acts as a highly efficient substrate for threonyl-tRNA synthetase (ThrRS). This structural configuration allows βES to be incorporated into nascent polypeptide chains during ribosomal translation, providing a chemically inert handle for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its primary procurement value lies in its role as the core reagent for the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) methodology, which enables the selective visualization and enrichment of newly synthesized proteins without disrupting native cellular processes[1].

Generic substitution with conventional metabolic labeling reagents—such as the methionine analogs L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), or the puromycin analog O-propargyl-puromycin (OPP)—fails to replicate the processability and non-toxic profile of beta-Ethynylserine. Methionine analogs suffer from severe substrate competition with endogenous methionine, forcing researchers to procure specialized methionine-free media and subject cells to starvation protocols that artificially alter the baseline proteome. Conversely, puromycin analogs act as premature chain terminators, halting translation and inducing severe cytotoxicity. βES avoids these pitfalls by leveraging the threonine pathway, allowing robust, full-length protein labeling directly in complete, nutrient-rich media without inducing starvation stress or terminating translation [1].

Superior Incorporation Efficiency in Complete Media

In direct comparisons of metabolic labeling in complete growth media, beta-Ethynylserine (βES) outperforms the widely used methionine analog L-homopropargylglycine (HPG). Because HPG faces severe competition from endogenous methionine, it yields minimal incorporation in standard nutrient-rich media. Conversely, βES is efficiently incorporated by threonyl-tRNA synthetase, achieving robust nascent protein labeling without the need for threonine depletion [1].

| Evidence Dimension | Nascent protein labeling efficiency in complete media |

| Target Compound Data | Robust incorporation (detectable within minutes) |

| Comparator Or Baseline | L-homopropargylglycine (HPG) (Minimal to no functional incorporation) |

| Quantified Difference | Orders of magnitude higher labeling efficiency in non-depleted media |

| Conditions | Mammalian cell culture (e.g., HeLa) and E. coli in standard complete media |

Allows procurement of a single labeling reagent that works in standard media, eliminating the cost and workflow disruption of specialized amino acid-free formulations.

Preservation of Cell Viability and Translation Integrity

Unlike puromycin-based labeling reagents such as O-propargyl-puromycin (OPP), which act as premature chain terminators and induce significant cellular toxicity, βES is incorporated into full-length polypeptide chains. Assays in mammalian cells and Drosophila models demonstrate that βES maintains cell viability and normal protein synthesis rates at functional labeling concentrations (up to 4 mM), whereas OPP rapidly halts translation and reduces viability [1].

| Evidence Dimension | Translation integrity and cytotoxicity |

| Target Compound Data | Maintains full-length protein synthesis and cell viability at 4 mM |

| Comparator Or Baseline | O-propargyl-puromycin (OPP) (Causes premature chain termination and high toxicity) |

| Quantified Difference | Enables continuous labeling over extended periods without translation arrest |

| Conditions | In vivo models (Drosophila) and live mammalian cell cultures |

Crucial for researchers needing to procure a non-toxic reagent for long-term or live-animal proteomic studies where cell health is paramount.

Rapid Pulse-Labeling Resolution for Stimulus Response

Because βES can be added directly to complete media without a pre-starvation step, it enables ultra-fast pulse-labeling to capture immediate proteomic responses. Studies profiling B-cell receptor activation demonstrated that βES can detect newly synthesized proteins within 10 minutes of stimulus addition, avoiding the transcriptomic and proteomic artifacts typically induced by the 30-60 minute methionine starvation required for AHA or HPG labeling [1].

| Evidence Dimension | Minimum effective pulse-labeling time without starvation artifacts |

| Target Compound Data | <10 minutes in complete media |

| Comparator Or Baseline | HPG / AHA (Requires 30-60 min pre-starvation, skewing baseline proteome) |

| Quantified Difference | Eliminates starvation-induced lag time and stress response |

| Conditions | Immediate stimulus response profiling (e.g., B-cell activation) |

Provides a critical procurement advantage for temporal proteomics, ensuring that the measured nascent proteome reflects the true biological response rather than a starvation artifact.

THRONCAT-Based Nascent Proteomics in Standard Workflows

Because βES incorporates efficiently without amino acid depletion, it is the optimal procurement choice for THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) workflows. It allows laboratories to perform click-chemistry-based enrichment of newly synthesized proteins using their standard, complete culture media, streamlining processability and reducing the need for custom media formulations [1].

In Vivo Proteomic Profiling in Animal Models

The low cytotoxicity and chain-elongating nature of βES make it highly suitable for in vivo applications where maintaining organismal health is critical. It is the preferred bioorthogonal tag for quantifying cell-type-specific protein synthesis rates in complex models, such as Drosophila, where toxic chain terminators like OPP would confound physiological readouts[1].

Rapid Stimulus-Response Proteome Mapping

For studies requiring high temporal resolution—such as profiling immediate proteomic shifts following immune receptor activation or drug treatment—βES is essential. Its ability to be pulse-labeled in under 10 minutes without prior starvation ensures that researchers capture the true biological response to the stimulus, rather than a stress response to media depletion [1].

XLogP3

UNII

Other CAS

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2